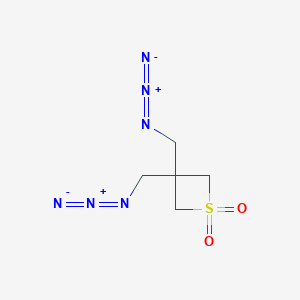

3,3-Bis(azidomethyl)thietane 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

3,3-bis(azidomethyl)thietane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O2S/c6-10-8-1-5(2-9-11-7)3-14(12,13)4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUPKHWZJPIGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(CN=[N+]=[N-])CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbocation-Mediated Functionalization of Thietane Dioxides

A divergent approach for 3,3-disubstituted thietane dioxides involves generating carbocations on the thietane ring using Lewis or Brønsted acids. Key steps include:

-

Precursor Synthesis : Thietane-3-one is reacted with Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) to form tertiary alcohols (e.g., 1a–1e ).

-

Oxidation : The resulting thietanols are oxidized to thietane dioxides (2a–2e ) using meta-chloroperbenzoic acid (mCPBA).

-

Azide Introduction : For 3,3-bis(azidomethyl) derivatives, a bis(azidomethyl) Grignard reagent could replace aryl Grignard reagents in step 1. Subsequent oxidation would yield the target compound.

Key Data :

Nucleophilic Displacement on Halogenated Thietane Dioxides

An alternative route involves substituting halogen atoms on a pre-formed thietane dioxide scaffold:

-

Synthesis of 3,3-Bis(chloromethyl)thietane 1,1-Dioxide :

-

Azidation :

Reaction Conditions :

Cycloaddition Approaches

Thietane dioxides can be synthesized via [2+2] cycloadditions, though this method is less common for azidomethyl derivatives:

-

Thia-Paternò–Büchi Reaction : Photochemical reaction between thiones and alkenes.

-

Post-Functionalization : Introduce azidomethyl groups via nucleophilic substitution or click chemistry after cycloaddition.

Challenges :

Analytical Characterization

Key metrics for verifying the target compound:

-

NMR Spectroscopy :

-

IR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Carbocation Functionalization | High regioselectivity; scalable | Requires specialized Grignard reagents |

| Nucleophilic Displacement | Straightforward; uses common reagents | Risk of over-azidation or elimination |

| Cycloaddition | Builds ring and functional groups | Low yield for azide derivatives |

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Bis(azidomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the azido groups to amines.

Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium phenolate or thiophenolate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized thietane compounds .

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Energetic Materials | Used in formulations for propellants and explosives due to its energetic properties. |

| Polymer Chemistry | Serves as a copolymer to enhance physical properties of polymers and improve their performance. |

| Medicinal Chemistry | Potential applications in drug development and synthesis of pharmaceutical intermediates. |

Energetic Materials

3,3-Bis(azidomethyl)thietane 1,1-dioxide exhibits energetic properties that make it suitable for use in propellant formulations and explosives. Its azide groups contribute to the overall energy output when incorporated into energetic materials.

- Case Study : Research indicates that compounds containing azide functionalities can significantly enhance the performance of solid propellants. Studies have shown that integrating this compound into propellant formulations results in improved combustion characteristics and energy release profiles .

Polymer Chemistry

In polymer chemistry, this compound acts as a valuable monomer and cross-linking agent. It is utilized to modify the physical properties of polymers, enhancing their mechanical strength and thermal stability.

- Data Table: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 250 |

| Thermal Stability (°C) | 200 | 230 |

This modification is particularly beneficial in creating materials used in aerospace and defense applications where high performance is critical.

Medicinal Chemistry

The compound's potential in medicinal chemistry is being explored for its role as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of new drug candidates with enhanced biological activities.

Mecanismo De Acción

The mechanism by which 3,3-Bis(azidomethyl)thietane 1,1-dioxide exerts its effects involves the reactivity of its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Decomposition Temp. (°C) |

|---|---|---|---|---|

| This compound | C₅H₈N₆O₂S | 216.22 | Two azidomethyl groups | ~200 |

| BAMO | C₅H₈N₆O | 168.15 | Two azidomethyl groups | ~160 |

| 3-Aminothietane 1,1-dioxide | C₃H₇NO₂S | 121.16 | Primary amine | N/A |

Actividad Biológica

3,3-Bis(azidomethyl)thietane 1,1-dioxide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound primarily involves nucleophilic substitution reactions. A notable method includes the reaction of thietane dioxides with azidomethyl groups under controlled conditions. Recent advancements in synthetic techniques have improved yield and purity, facilitating further biological evaluations .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Properties : Preliminary studies suggest that thietane derivatives exhibit antibacterial activity against certain strains of bacteria. The compound's azido groups may enhance its interaction with microbial enzymes, potentially leading to bactericidal effects .

- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with DNA synthesis and repair pathways, which could be a significant area for future research on this compound .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- DNA Interaction : The azido groups may participate in nucleophilic attacks on cellular components, leading to DNA damage or chain termination during replication.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, suggesting a potential pathway for this thietane derivative .

Case Studies

Several studies have highlighted the biological activity of thietane derivatives:

- Antibacterial Activity : A study demonstrated that thietane derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated promising antibacterial efficacy .

- Anticancer Studies : Research into structurally related compounds revealed that they could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. While specific data on this compound is limited, these findings suggest a potential for similar activity .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Bis(azidomethyl)thietane 1,1-dioxide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from thietane 1,1-dioxide derivatives. For example, chlorination of thietane 1,1-dioxide using chlorine gas under UV irradiation (sunlamp) in carbon tetrachloride produces chlorinated intermediates, which can be further functionalized with azide groups . Optimization of catalysts (e.g., tungstic acid in alkaline conditions) and solvents (e.g., chloroform-hexane mixtures) is critical for improving yield and purity. Reaction temperature and irradiation time must be tightly controlled to avoid over-chlorination .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Key characterization techniques include:

- NMR spectroscopy : Proton and carbon NMR confirm the substitution pattern and azide integration. For example, shifts in the 3,3-bis(azidomethyl) protons appear as distinct triplets due to coupling with adjacent sulfone groups .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly in spirocyclic derivatives. The sulfone group’s planarity and azide bond angles are critical for structural validation .

- IR spectroscopy : Strong asymmetric stretching of the sulfone (SO₂) group (~1300 cm⁻¹) and azide (N₃) peaks (~2100 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. How can palladium-catalyzed asymmetric allylic alkylation be applied to modify thietane 1,1-dioxide derivatives?

Palladium catalysis enables enantioselective allylic alkylation of thietane 1,1-dioxide derivatives. For instance, using chiral phosphine ligands (e.g., PHOX), the reaction achieves >90% enantiomeric excess (ee) by promoting dynamic kinetic resolution of intermediate enolates. This method is valuable for synthesizing sp³-rich spirocycles for medicinal chemistry . Contradictions in stereochemical outcomes between computational predictions and experimental results often arise from solvent polarity effects, which can be mitigated using polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in reaction outcomes when using different azide sources or cycloaddition conditions?

Discrepancies in azide reactivity (e.g., alkyl vs. aryl azides) can be addressed by:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Ensures regioselective 1,4-triazole formation, avoiding side reactions common with thermal cycloadditions .

- Solvent screening : Polar solvents (e.g., acetonitrile) enhance azide nucleophilicity, while nonpolar solvents favor slower, more controlled reactions .

- In situ azide generation : Minimizes hazards associated with isolating volatile azides, improving reproducibility .

Q. What are the challenges in achieving regioselective functionalization of the thietane 1,1-dioxide core?

The sulfone group’s electron-withdrawing nature directs electrophilic attacks to the β-carbon. However, competing pathways (e.g., ring-opening via nucleophilic azide substitution) require precise control:

- Iodine-mediated cyclization : Achieves 3-acylation of benzothiadiazine dioxides via radical intermediates, avoiding metal contamination .

- Temperature modulation : Lower temperatures (-20°C) favor kinetic control, while higher temperatures promote thermodynamic products .

Applications in Medicinal Chemistry and Materials Science

Q. How does the compound’s strained thietane ring influence its reactivity in click chemistry or polymer applications?

The thietane ring’s high ring strain (~25 kcal/mol) enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioconjugation without metal catalysts. This property is exploited in synthesizing spirocyclic peptidomimetics for drug discovery .

Q. What computational methods predict the compound’s stability and reactivity under varying conditions?

Density Functional Theory (DFT) calculations model sulfone group polarization and azide decomposition pathways. For example, the InChIKey FCFMKFHUNDYKEG-UHFFFAOYSA-N (PubChem CID: 5687-92-3) provides access to thermochemical data for predicting thermal stability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s thermal stability during storage?

Discrepancies arise from impurities (e.g., residual chlorine or moisture) accelerating decomposition. Purification via recrystallization (ethanol/water mixtures) and storage under inert gas (argon) improve stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.